7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid
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Overview
Description
7-Bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are often used as core structures in pharmaceutical compounds
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of these compounds with their targets often results in the inhibition or modulation of the target’s function, leading to the observed biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a brominating agent. One common method includes the reaction of 2-phenyl-1H-benzimidazole with bromine in acetic acid, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes bromination, cyclization, and oxidation steps under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atom or the carboxylic acid group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzimidazoles.
Scientific Research Applications
7-Bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
2-Phenyl-1H-benzimidazole: Lacks the bromine atom and carboxylic acid group, resulting in different reactivity and biological activity.
5-Bromo-2-phenyl-1H-benzimidazole: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
7-Bromo-1H-benzimidazole-5-carboxylic acid: Lacks the phenyl group, which influences its binding properties and biological activity.
Uniqueness: 7-Bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
7-bromo-2-phenyl-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-6-9(14(18)19)7-11-12(10)17-13(16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIKLJQKFMQDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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